![molecular formula C21H21N5O3S B3008632 N-(2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide CAS No. 2034346-45-5](/img/structure/B3008632.png)
N-(2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide is a useful research compound. Its molecular formula is C21H21N5O3S and its molecular weight is 423.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of benzimidazoles , which are known to interact with a variety of biological targets, including enzymes and receptors, and have been used in the development of a wide range of therapeutic agents .
Mode of Action
Benzimidazoles are generally known to interact with their targets by forming hydrogen bonds and hydrophobic interactions . This can lead to changes in the conformation or function of the target, thereby modulating its activity.
Biochemical Pathways
Benzimidazoles have been found to impact a variety of biochemical pathways depending on their specific targets . These can include pathways involved in cell cycle regulation, signal transduction, and metabolic processes .
Result of Action
Based on the known effects of benzimidazoles, it can be speculated that this compound may have potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer activities .
Activité Biologique
N-(2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide is a complex compound featuring benzimidazole and imidazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent studies.
Chemical Structure
The compound can be described structurally as follows:
- Core Structure : The compound contains a benzimidazole ring and an imidazole ring, linked through an ethyl chain and a sulfonyl group.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole and imidazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacteria and fungi.
- Case Studies :
- A study on synthesized benzimidazole derivatives demonstrated high activity against Staphylococcus aureus (including MRSA) and Candida albicans, with minimum inhibitory concentrations (MICs) as low as 3.9 µg/mL for certain derivatives .
- Another investigation highlighted that certain benzimidazole derivatives inhibited biofilm formation in bacterial cultures, suggesting potential applications in treating biofilm-associated infections .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
3ao | < 1 | Staphylococcus aureus |
3aq | 3.9 | Candida albicans |
3ad | 7.8 | Escherichia coli |
Anticancer Activity
The anticancer potential of compounds related to this compound has been explored in various studies.
- Research Findings :
- Compounds derived from benzimidazoles have been tested against cancer cell lines, showing promising results. For example, a series of benzimidazole derivatives exhibited significant growth inhibition across multiple cancer cell lines with some compounds achieving IC50 values as low as 0.49 µM .
- The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression, particularly in breast and colon cancer cells .
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
12e | 0.49 | Various NCI 60 lines |
12i | < 1 | Breast cancer |
12l | < 0.5 | Colon cancer |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Key Enzymes : Molecular docking studies suggest that these compounds can bind to critical bacterial enzymes such as FtsZ proteins and pyruvate kinases, disrupting bacterial cell division and metabolism .
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptosis via mitochondrial pathways, leading to cell death .
- Biofilm Disruption : The ability to inhibit biofilm formation is crucial for treating chronic infections; thus, these compounds may serve dual roles as antimicrobial agents and biofilm disruptors .
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that compounds similar to N-(2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial activity is often assessed using Minimum Inhibitory Concentration (MIC) methods, with some compounds demonstrating MIC values as low as 1.27 µM against various strains, indicating strong potential for development into new antimicrobial agents .
Anticancer Properties
The compound has been explored for its anticancer capabilities, particularly against human colorectal carcinoma cell lines such as HCT116. Studies have shown that certain derivatives possess IC50 values lower than established chemotherapeutics like 5-fluorouracil (5-FU), suggesting a promising avenue for cancer treatment. For example, specific analogues have demonstrated IC50 values of 4.53 µM and 5.85 µM, showcasing their potency .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzimidazole derivatives revealed their antimicrobial activity against a range of pathogens, including resistant strains. The findings highlighted that specific compounds exhibited remarkable activity with MIC values significantly lower than those of conventional antibiotics. This underscores the potential for these derivatives to serve as alternatives in treating resistant infections .
Case Study 2: Anticancer Activity
In another investigation focused on anticancer properties, a selection of benzimidazole derivatives was tested against various cancer cell lines. The results indicated that certain compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells. This dual action is particularly valuable in cancer therapy, as it addresses both growth inhibition and the triggering of programmed cell death .
Data Tables
Compound | Activity | MIC/IC50 Values | Target |
---|---|---|---|
Compound A | Antimicrobial | 1.27 µM | Bacteria |
Compound B | Anticancer | 4.53 µM | HCT116 |
Compound C | Antimicrobial | 2.60 µM | Fungi |
Compound D | Anticancer | 5.85 µM | Various |
Propriétés
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)ethyl]-3-(2-methylsulfonylimidazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-25-18-9-4-3-8-17(18)24-19(25)10-11-22-20(27)15-6-5-7-16(14-15)26-13-12-23-21(26)30(2,28)29/h3-9,12-14H,10-11H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIVMDDMHZMEFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC(=CC=C3)N4C=CN=C4S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.